ethyl 4-{5-[bis(2-methyl-1H-indol-3-yl)methyl]furan-2-yl}benzoate
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Overview
Description
Ethyl 4-{5-[bis(2-methyl-1H-indol-3-yl)methyl]furan-2-yl}benzoate is a complex organic compound that features a unique structure combining indole, furan, and benzoate moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{5-[bis(2-methyl-1H-indol-3-yl)methyl]furan-2-yl}benzoate typically involves multi-step organic reactions. The process begins with the preparation of the indole derivatives, followed by the formation of the furan ring, and finally, the esterification to form the benzoate ester. Key reagents and catalysts used in these reactions include palladium catalysts, strong acids, and bases .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis techniques, utilizing continuous flow reactors to ensure efficient and scalable production. The use of automated systems and advanced purification techniques such as chromatography would be essential to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{5-[bis(2-methyl-1H-indol-3-yl)methyl]furan-2-yl}benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the indole and furan rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, sodium borohydride.
Substitution reagents: Halogens, alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Ethyl 4-{5-[bis(2-methyl-1H-indol-3-yl)methyl]furan-2-yl}benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals
Mechanism of Action
The mechanism of action of ethyl 4-{5-[bis(2-methyl-1H-indol-3-yl)methyl]furan-2-yl}benzoate involves its interaction with specific molecular targets. The indole moieties are known to interact with various enzymes and receptors, potentially inhibiting or activating specific biological pathways. The furan ring may also contribute to the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
Indole derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share structural similarities with the indole moieties in ethyl 4-{5-[bis(2-methyl-1H-indol-3-yl)methyl]furan-2-yl}benzoate.
Furan derivatives: Compounds such as furfural and furan-2-carboxylic acid are structurally related to the furan ring in this compound
Uniqueness
What sets this compound apart is its unique combination of indole, furan, and benzoate moieties, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C32H28N2O3 |
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Molecular Weight |
488.6 g/mol |
IUPAC Name |
ethyl 4-[5-[bis(2-methyl-1H-indol-3-yl)methyl]furan-2-yl]benzoate |
InChI |
InChI=1S/C32H28N2O3/c1-4-36-32(35)22-15-13-21(14-16-22)27-17-18-28(37-27)31(29-19(2)33-25-11-7-5-9-23(25)29)30-20(3)34-26-12-8-6-10-24(26)30/h5-18,31,33-34H,4H2,1-3H3 |
InChI Key |
RNABUOQGGZTWMG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C(C3=C(NC4=CC=CC=C43)C)C5=C(NC6=CC=CC=C65)C |
Origin of Product |
United States |
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